3,3'-carbonylbis(6-chloro-2H-chromen-2-one)
Overview
Description
3,3’-carbonylbis(6-chloro-2H-chromen-2-one) is a chemical compound with the molecular formula C19H8Cl2O5. It is characterized by its unique structure, which includes two chromenone (coumarin) units linked by a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-carbonylbis(6-chloro-2H-chromen-2-one) typically involves the reaction of 6-chloro-2H-chromen-2-one with phosgene or other carbonylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of a carbonyl bridge between two chromenone units, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,3’-carbonylbis(6-chloro-2H-chromen-2-one) .
Chemical Reactions Analysis
Types of Reactions
3,3’-carbonylbis(6-chloro-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the chromenone units can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3,3’-carbonylbis(6-chloro-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-carbonylbis(6-chloro-2H-chromen-2-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the chromenone units can interact with biological membranes and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-carbonylbis(4-chloro-2H-chromen-2-one): Similar structure but with a different halogen substitution.
3,3’-carbonylbis(6-bromo-2H-chromen-2-one): Bromine substitution instead of chlorine.
3,3’-carbonylbis(6-fluoro-2H-chromen-2-one): Fluorine substitution instead of chlorine.
Uniqueness
3,3’-carbonylbis(6-chloro-2H-chromen-2-one) is unique due to its specific chlorine substitution, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-chloro-3-(6-chloro-2-oxochromene-3-carbonyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2O5/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXVDTDNPLEJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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